molecular formula C8H8N2O3S2 B12865578 2-(Methylthio)benzo[d]oxazole-4-sulfonamide

2-(Methylthio)benzo[d]oxazole-4-sulfonamide

Cat. No.: B12865578
M. Wt: 244.3 g/mol
InChI Key: XLVOHMUURBEDNT-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-4-sulfonamide is a chemical compound with the molecular formula C8H7NOS. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency . The reaction conditions often involve refluxing in water or other solvents for a specified period.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio Benzoxazole: Similar in structure but lacks the sulfonamide group.

    2-Methylmercaptobenzoxazole: Another derivative with a similar core structure.

    Benzoxazole, 2-(methylthio)-: A closely related compound with slight variations in functional groups.

Uniqueness

2-(Methylthio)benzo[d]oxazole-4-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-4-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-7-5(13-8)3-2-4-6(7)15(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

XLVOHMUURBEDNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC=C2S(=O)(=O)N

Origin of Product

United States

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